

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanol

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Compound of Interest

Compound Name: (3-Fluoro-4-nitrophenyl)methanol

Cat. No.: B151518

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CAS Number: 503315-74-0

This technical guide provides a comprehensive overview of the chemical and physical properties of **(3-Fluoro-4-nitrophenyl)methanol**, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

(3-Fluoro-4-nitrophenyl)methanol, also known as 3-fluoro-4-nitrobenzyl alcohol, is a functionalized aromatic compound. Its properties are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	503315-74-0	[1]
Molecular Formula	C ₇ H ₆ FNO ₃	[1]
Molecular Weight	171.13 g/mol	[1]
Appearance	Off-white to light yellow solid	
Density	1.434 g/cm ³	
Boiling Point	328.6 ± 27.0 °C (Predicted)	
pKa	13.27 ± 0.10 (Predicted)	
InChI Key	FEMLPDPJKINFGA- UHFFFAOYSA-N	
Purity	Typically ≥98%	
Storage	Store sealed in a dry environment at room temperature.	

Synthesis

A common and efficient method for the synthesis of **(3-Fluoro-4-nitrophenyl)methanol** involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-nitrobenzoic acid

This protocol outlines the laboratory-scale synthesis of **(3-Fluoro-4-nitrophenyl)methanol**.

Materials:

- 3-Fluoro-4-nitrobenzoic acid
- Borane-dimethyl sulfide complex (BH₃·SMe₂)

- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

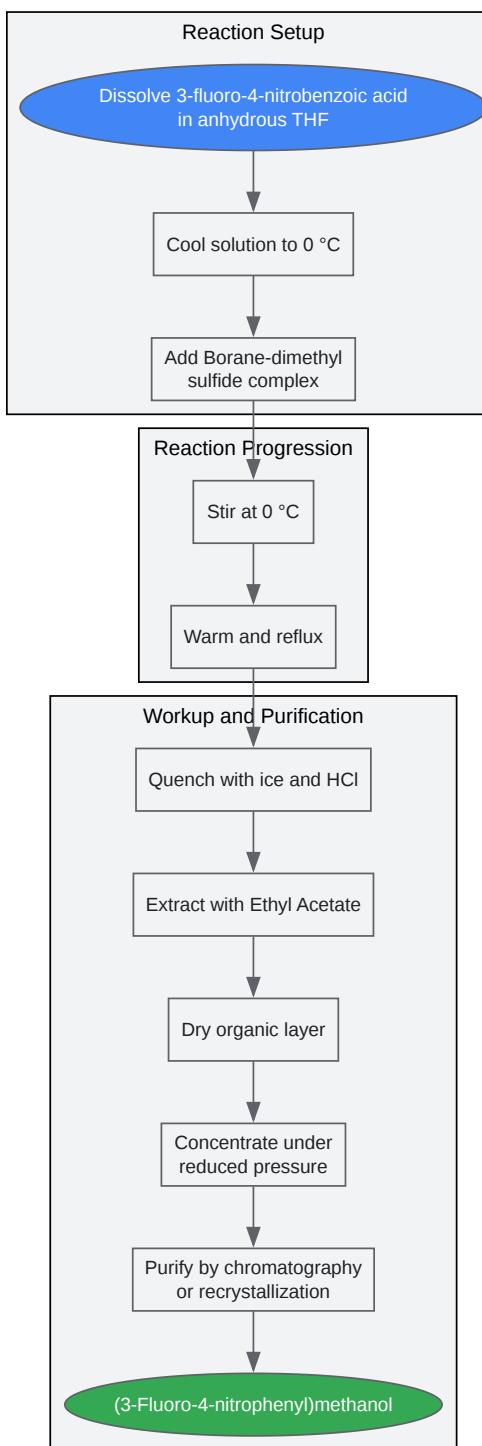
Procedure:

- In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add borane-dimethyl sulfide complex to the cooled solution.
- Stir the reaction mixture at 0 °C for a few hours.
- Gradually warm the mixture to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
- After the reaction is complete, cool the mixture back to 0 °C.
- Quench the reaction by the slow addition of crushed ice, followed by the addition of 1 M HCl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization to obtain pure **(3-Fluoro-4-nitrophenyl)methanol**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **(3-Fluoro-4-nitrophenyl)methanol**.

Synthesis of (3-Fluoro-4-nitrophenyl)methanol

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Caption: Workflow for the synthesis of **(3-Fluoro-4-nitrophenyl)methanol**.

Applications in Research and Drug Development

(3-Fluoro-4-nitrophenyl)methanol serves as a versatile building block in the synthesis of more complex molecules. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds.

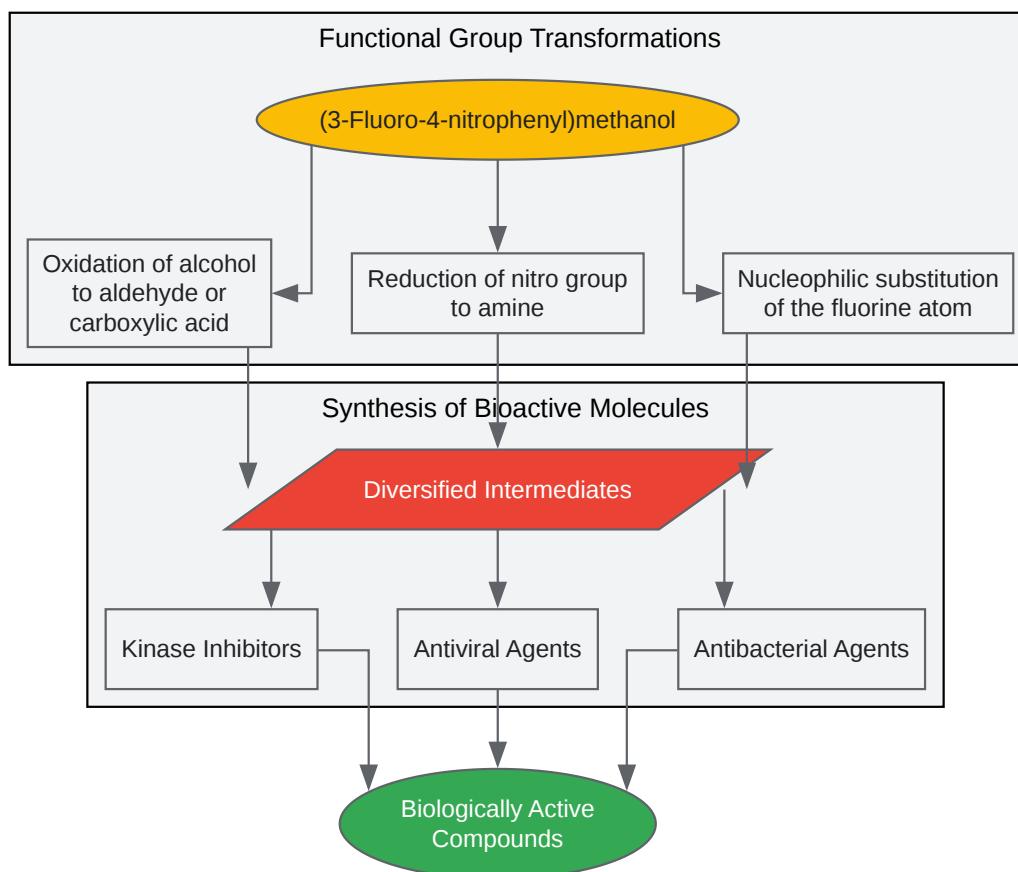
Nitroaromatic compounds are known precursors to anilines, which are prevalent in many pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target. Therefore, **(3-Fluoro-4-nitrophenyl)methanol** is a valuable intermediate for the synthesis of novel therapeutic agents.

Isomers and derivatives of **(3-Fluoro-4-nitrophenyl)methanol** have been utilized as intermediates in the synthesis of:

- Kinase inhibitors: The phenyl ring system can serve as a scaffold for designing molecules that target the ATP-binding site of kinases.
- Antiviral agents: Substituted phenyl derivatives are key components in various antiviral drugs.
- Antibacterial agents: The core structure can be elaborated to produce compounds with antimicrobial properties.

A logical workflow for the utilization of **(3-Fluoro-4-nitrophenyl)methanol** as a synthetic intermediate is presented below.

Utilization of (3-Fluoro-4-nitrophenyl)methanol in Synthesis

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Caption: Synthetic utility of **(3-Fluoro-4-nitrophenyl)methanol**.

Safety Information

(3-Fluoro-4-nitrophenyl)methanol is associated with the following hazard statements:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Fluoro-4-nitrophenyl)methanol is a valuable chemical intermediate with well-defined properties and established synthetic routes. While its direct biological applications are not widely reported, its structural features make it a key starting material for the synthesis of a diverse range of potentially bioactive molecules for drug discovery and development. Further research into the biological activities of its derivatives is warranted.

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References

- 1. scbt.com [scbt.com]
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